molecular formula C14H9ClF3NO3 B12416165 rac 8-Hydroxy Efavirenz-d4

rac 8-Hydroxy Efavirenz-d4

Cat. No.: B12416165
M. Wt: 335.70 g/mol
InChI Key: OOVOMPCQLMFEDT-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 8-Hydroxy Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac 8-Hydroxy Efavirenz-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

rac 8-Hydroxy Efavirenz-d4 is widely used in scientific research, including:

Mechanism of Action

rac 8-Hydroxy Efavirenz-d4 exerts its effects by mimicking the behavior of Efavirenz in biological systems. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the replication of the human immunodeficiency virus (HIV). The deuterium-labeled compound allows researchers to track and study the metabolic pathways and interactions of Efavirenz in detail .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed investigation of the pharmacokinetics and interactions of Efavirenz .

Properties

Molecular Formula

C14H9ClF3NO3

Molecular Weight

335.70 g/mol

IUPAC Name

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2

InChI Key

OOVOMPCQLMFEDT-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)[2H]

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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